
2,5-dichloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . Another method involves the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative which is subjected to nitration followed by reduction .Molecular Structure Analysis
The molecular formula of this compound is C20H18Cl2N4O3S and it has a molecular weight of 465.35.Wissenschaftliche Forschungsanwendungen
Thiophene Analogues in Carcinogenicity Studies
- Study Title : Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: evaluation in vitro.
- Summary : Thiophene analogues of known carcinogens were synthesized and evaluated for potential carcinogenicity. The findings indicated that these compounds exhibited activity profiles consistent with their known chemistry, suggesting potential carcinogenicity, but also casting doubt upon their capability of eliciting tumors in vivo. These results highlight the importance of in vitro predictions for structurally new compounds (Ashby et al., 1978).
MLCT Excited States in Cuprous Bis-phenanthroline Compounds
- Study Title : MLCT excited states of cuprous bis-phenanthroline coordination compounds.
- Summary : The study explored the metal-to-ligand charge transfer (MLCT) excited states of cuprous bis-phenanthroline compounds, indicating their potential in various applications such as sensors, organic thin-film transistors, and organic photovoltaics. These findings suggest the relevance of such compounds in the field of organic optoelectronics (Scaltrito et al., 2000).
Antioxidant Capacity Assays and Reaction Pathways
- Study Title : ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
- Summary : This review aimed to elucidate the reaction pathways involved in the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the specific reactions and the potential biases they might introduce in comparisons between antioxidants. This information is crucial for understanding the applications and limitations of this assay in evaluating antioxidant systems (Ilyasov et al., 2020).
Medicinal Chemistry of Nonsteroidal Antiestrogens
- Study Title : The Medicinal Chemistry of Nonsteroidal Antiestrogens: A Review.
- Summary : This review covers the chemistry of experimental and potentially useful nonsteroidal antiestrogens, particularly focusing on structure-activity relationships. Such insights are valuable for the development of novel antitumor agents and understanding the chemical foundations of their activity (Magarian et al., 1994).
Chlorogenic Acid's Pharmacological Effects
- Study Title : Chlorogenic acid (CGA): A pharmacological review and call for further research.
- Summary : The review highlights the biological and pharmacological effects of Chlorogenic Acid (CGA), which is abundant in green coffee extracts and tea. CGA exhibits a wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and cardioprotective activities. This comprehensive review encourages further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c21-15-3-6-17(22)19(13-15)30(27,28)25-16-4-1-14(2-5-16)18-7-8-20(24-23-18)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLSGYFSVOBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


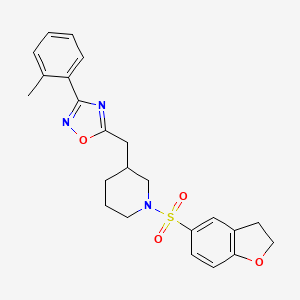

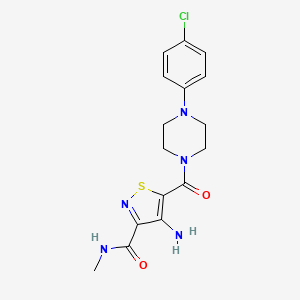
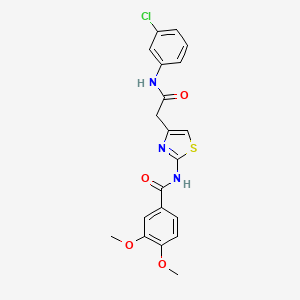
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)
![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)
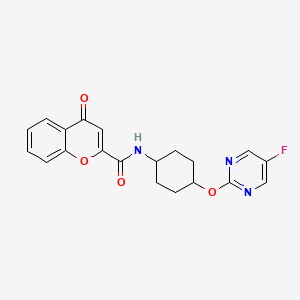
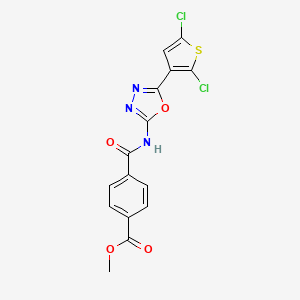


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
